molecular formula C8H13ClO2 B2430131 2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone CAS No. 2283966-35-6

2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone

Cat. No.: B2430131
CAS No.: 2283966-35-6
M. Wt: 176.64
InChI Key: SCLUXJAQZMIKDV-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid with a pungent odor and is commonly used as a building block in the synthesis of other organic molecules. This compound has gained significant attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone can be synthesized through the reaction of benzyl chloride and 3,4-epoxy-1-butene in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

    Industry: The compound’s structural versatility makes it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial properties may be due to its ability to disrupt cell membranes or inhibit key enzymes involved in microbial metabolism. Further research is needed to fully elucidate the molecular targets and pathways involved in its biological activity.

Comparison with Similar Compounds

2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone can be compared with other similar compounds, such as:

    Benzyl Chloride: Both compounds contain a benzyl group, but this compound has an additional oxolane ring, which may confer different chemical and biological properties.

    3,4-Epoxy-1-butene: This compound is a precursor in the synthesis of this compound and shares some structural similarities.

The uniqueness of this compound lies in its combination of a benzyl group and an oxolane ring, which provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

2-chloro-1-(2,5-dimethyloxolan-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-5-3-7(6(2)11-5)8(10)4-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLUXJAQZMIKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(O1)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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